1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane is a synthetic organic compound characterized by its unique bicyclo[1.1.1]pentane core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and fluoro substituents on the phenyl ring, along with a chloromethyl group, imparts distinct chemical properties that make it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction involving a suitable diene and an alkyne.
Introduction of the phenyl ring: The phenyl ring with chloro and fluoro substituents can be introduced via a Friedel-Crafts alkylation reaction.
Chloromethylation: The final step involves the chloromethylation of the bicyclo[1.1.1]pentane core, which can be carried out using formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The chloromethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Coupling Reactions: The compound can undergo cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Methyl derivatives or fully reduced bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The unique structure of the bicyclo[1.1.1]pentane core makes it useful in the design of novel materials with specific mechanical or electronic properties.
Chemical Biology: It can serve as a probe to study biological pathways and interactions due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane
- 1-(3-Fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane
- 1-(2-Chloro-3-fluorophenyl)-3-methylbicyclo[1.1.1]pentane
Uniqueness: 1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane is unique due to the combination of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and can provide distinct advantages in terms of binding interactions and stability.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its potential for future research and applications.
Properties
IUPAC Name |
1-(2-chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2F/c13-7-11-4-12(5-11,6-11)8-2-1-3-9(15)10(8)14/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFAPROHMBFWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C(=CC=C3)F)Cl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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